molecular formula C18H25N3O2S B5504328 2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5504328
M. Wt: 347.5 g/mol
InChI Key: XPKMJKDFDIGHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, including [5+1] double Michael addition reactions. A method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives employs cascade cyclization of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine at ambient temperature, yielding products with excellent yields (Islam et al., 2017). Similarly, catalyst-free synthesis approaches have been developed for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, demonstrating the efficiency and versatility of these synthetic routes (Aggarwal et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide," is often elucidated using NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles typically prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions playing crucial roles in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, their synthesis from 1,5-diaryl-1,4-pentadien-3-ones and barbituric acids underlines their reactivity towards nucleophilic addition and cyclization reactions (Ahmed et al., 2005). Moreover, the electrochemical properties of these compounds have been explored, demonstrating their potential in redox reactions and highlighting their versatility in synthetic chemistry (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of various substituents can significantly affect these properties, as demonstrated in studies involving the synthesis and characterization of these compounds. The solvatochromic analysis and TDDFT calculations provide insights into their photophysical behavior, indicating the impact of solvent polarity on their optical properties (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are marked by their reactivity and functional group transformations. These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecular architectures. Their reactivity with various electrophiles and nucleophiles showcases the broad utility of these spirocyclic compounds in medicinal chemistry and drug discovery (Cordes et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed efficient methods for synthesizing nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, through catalyst-free double Michael addition reactions. This process yields high-quality compounds within a short reaction time, showcasing the structural versatility and synthetic accessibility of these molecules (Aggarwal, Vij, & Khurana, 2014). Additionally, the microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates the practicality of generating these compounds efficiently, further highlighting their applicability in drug discovery and development (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro compounds exhibit interesting photophysical behaviors, with studies indicating that their stokes shift increases with the polarity of solvents. This solvatochromism, analyzed through various methods, suggests potential applications in the development of novel optical materials and sensors (Aggarwal & Khurana, 2015).

Electrochemical Properties

The electrochemical study of diazaspiro[5.5]undecane-3,5-diones reveals unique redox behavior, offering insights into their potential use in electrochemical applications and the design of redox-active materials (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).

Biological Activities and Therapeutic Potentials

The exploration of diazaspiro[5.5]undecane derivatives has uncovered their potential in addressing various health conditions. For instance, certain derivatives have been identified for their antihypertensive properties, suggesting a novel approach to managing high blood pressure (Clark et al., 1983). Moreover, studies on their anticonvulsant profiles offer promising leads for the development of new antiepileptic drugs (Aboul-Enein et al., 2014).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins or enzymes, disrupting cellular processes, or modulating signaling pathways .

properties

IUPAC Name

3-oxo-2-prop-2-enyl-N-(thiophen-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-2-9-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)19-13-15-4-3-12-24-15/h2-4,12H,1,5-11,13-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKMJKDFDIGHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.